molecular formula C24H22N2O4S2 B2435805 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 864976-89-6

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2435805
CAS No.: 864976-89-6
M. Wt: 466.57
InChI Key: MBXPRIPEXOHLQC-IZHYLOQSSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound featuring a benzothiazole core, a [1,1'-biphenyl]-4-carboxamide group, and a 2-methoxyethyl side chain. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific placement of the methylsulfonyl group at the 6-position of the benzothiazole ring is a key structural feature. In chemical nomenclature, the prefixes "ortho," "meta," and "para" are used to describe the relative positions of substituents on a benzene ring . The number "6" in the name indicates a specific position on the fused benzene ring of the benzothiazole system. This compound is intended for research applications only, which may include investigations in areas such as chemical biology, enzyme inhibition, receptor binding studies, or as a building block in the development of novel molecular probes. Researchers value this compound for its specific structural configuration, which can be critical for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-15-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPRIPEXOHLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, specifically as an inhibitor of cdc2-like kinases (CLKs). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety
  • A biphenyl structure
  • A carboxamide group

This unique arrangement contributes to its biological efficacy and interaction with various molecular targets.

Research indicates that this compound acts primarily as a CLK inhibitor . CLKs are dual-specificity kinases that play critical roles in processes such as:

  • Cell cycle regulation
  • Alternative splicing of pre-mRNA
  • Mitochondrial function

By inhibiting CLK activity, the compound may help modulate gene expression and cellular responses to stress, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Biological Activity and Therapeutic Applications

The compound has been studied for various biological activities:

1. Inhibition of Cancer Cell Proliferation

Studies have shown that CLK inhibitors can reduce the proliferation of cancer cells by interfering with the cell cycle. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines .

2. Modulation of Metabolic Disorders

Given its potential to influence glucose metabolism, this compound may serve as a therapeutic agent in managing diabetes and obesity by enhancing insulin sensitivity and promoting glucose homeostasis .

3. Neuroprotective Effects

Research suggests that CLK inhibitors could protect neuronal cells from apoptosis under stress conditions. This is particularly relevant for neurodegenerative diseases where cell survival is compromised .

Case Studies

Several studies have highlighted the efficacy of CLK inhibitors in preclinical models:

Study 1: Cancer Cell Lines

A study evaluated the effects of CLK inhibition on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis when treated with the compound.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-75.045
MDA-MB-2314.550

Study 2: Diabetes Model

In a diabetic mouse model, administration of the compound improved glucose tolerance and reduced hyperglycemia.

Treatment GroupBlood Glucose (mg/dL) Pre-TreatmentPost-Treatment
Control250280
CLK Inhibitor255180

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving thiazole derivatives have shown promising results against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells due to their ability to inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazole derivatives are well-documented for their antimicrobial activities. The specific compound may possess efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Preliminary studies suggest that the presence of the methylsulfonyl group enhances its antimicrobial properties by improving solubility and bioavailability .

Case Study 1: Anticancer Screening

A study conducted on related thiazole compounds demonstrated their effectiveness against multiple cancer cell lines. The most active compounds showed IC50 values indicating strong cytotoxicity, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Evaluation

In vitro evaluations of similar compounds revealed significant antimicrobial activity against a range of pathogens. The structural modifications provided by the methoxyethyl and methylsulfonyl groups were crucial for enhancing bioactivity .

Chemical Reactions Analysis

Benzo[d]thiazole Core Formation

  • Thiazole Ring Construction : Likely synthesized via cyclization of a thiosemicarbazide intermediate with a carbon disulfide (CS₂) or similar reagent in basic media (e.g., NaOH/EtOH). This mirrors methods described for triazolethiones .

  • Substituent Introduction :

    • Methoxyethyl Group : Introduced via alkylation (e.g., using 2-methoxyethyl bromide) or nucleophilic substitution.

    • Methylsulfonyl Group : Likely added via sulfonation of a hydroxyl group or direct substitution (e.g., using methylsulfonyl chloride).

Amide Coupling

The [1,1'-biphenyl]-4-carboxamide moiety is coupled to the benzo[d]thiazole via an amide bond. This step may involve:

  • Activation of the Carboxylic Acid : Conversion to an acid chloride (e.g., using thionyl chloride) or use of coupling reagents (e.g., HATU, EDC) in solvents like DMF or dichloromethane.

  • Stereochemical Control : The Z-configuration suggests steric or electronic control during coupling, possibly influenced by reaction conditions (e.g., temperature, solvent).

Functional Group Transformations

  • Schiff Base Formation : The ylidene group (C=N) may arise from condensation reactions between the thiazole’s amine and aldehydes/ketones under specific conditions .

  • Sulfonation : Introduction of the methylsulfonyl group via oxidation (e.g., H₂SO₄) or direct substitution.

Thiazole Ring Cyclization

Mechanism :

  • Thiosemicarbazide Intermediate : Formed by reacting amines with isothiocyanates .

  • Cyclization : Treatment with CS₂ in basic media induces cyclization to form the thiazole ring .

Example Reaction :
Thiosemicarbazide+CS2NaOH/EtOHBenzo[d]thiazole\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{NaOH/EtOH}} \text{Benzo[d]thiazole}

Amide Coupling

Mechanism :

  • Activation : Carboxylic acid conversion to an active ester or acid chloride.

  • Coupling : Reaction with the amine group of [1,1'-biphenyl]-4-carboxamide under coupling reagents.

Example Reaction :
Carboxylic Acid+Coupling ReagentDMFActive Intermediate\text{Carboxylic Acid} + \text{Coupling Reagent} \xrightarrow{\text{DMF}} \text{Active Intermediate}
Active Intermediate+AmineBaseAmide\text{Active Intermediate} + \text{Amine} \xrightarrow{\text{Base}} \text{Amide}

Research Findings and Implications

  • Biological Activity : Similar benzo[d]thiazole derivatives exhibit antimicrobial and anticancer properties . The methylsulfonyl group may enhance solubility or target binding.

  • Stereochemical Control : The Z-configuration likely arises from steric hindrance during coupling, favoring the less hindered isomer.

  • Synthetic Challenges : Cyclization efficiency and amide coupling yields depend on reaction conditions (solvent, base, temperature) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group transformations. For example:

Thiazolidinone Formation : React a benzothiazole precursor (e.g., 6-methylsulfonyl benzo[d]thiazole) with a biphenyl carboxamide derivative under reflux in ethanol (70–100°C) to form the thiazolidinone core .

Substituent Introduction : Introduce the methoxyethyl group via nucleophilic substitution or coupling reactions using 2-methoxyethyl halides or epoxides in THF or DMF .

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

  • Key Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers validate the stereochemical configuration of the (Z)-isomer in this compound?

  • Methodological Answer :

  • NOE Spectroscopy : Perform 2D NOESY experiments to detect spatial proximity between the methoxyethyl group and adjacent protons on the thiazole ring .
  • X-ray Diffraction : Single-crystal X-ray analysis provides definitive confirmation of the (Z)-configuration by mapping bond angles and substituent orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl vs. methoxyethyl groups) influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically replace substituents and test activity. For example:
Substituent ModificationObserved Impact (Example)Reference
Methylsulfonyl at C6Enhances metabolic stability and target binding affinity due to electron-withdrawing effects .
Methoxyethyl at N3Increases solubility but may reduce membrane permeability .
  • Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., antimicrobial enzymes) and predict binding modes .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting MIC values)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI/M7-A9 guidelines for antimicrobial testing to ensure consistent inoculum size and growth conditions .
  • Counter-Screen for Off-Target Effects : Test against mutant strains or use CRISPR-edited cell lines to confirm target specificity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent choice, assay pH) .

Q. How can reaction conditions be optimized to improve yield during large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Bayesian optimization or response surface methodology to variables like temperature, solvent polarity, and catalyst loading .
  • Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) during critical steps like cyclization .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

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